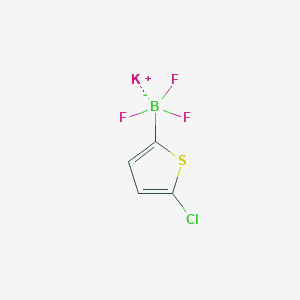
Potassium (5-chlorothiophen-2-yl)trifluoroborate
Übersicht
Beschreibung
Potassium (5-chlorothiophen-2-yl)trifluoroborate is a potent and dynamic compound that finds its essential utility in the realms of biomedicine, where it fervently aids in the exigent endeavor of drug development against a spectrum of afflictions .
Synthesis Analysis
The synthesis of Potassium (5-chlorothiophen-2-yl)trifluoroborate involves a reflux process under an argon atmosphere. The process includes the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane and water for 7 hours . The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the final product .Molecular Structure Analysis
The molecular formula of Potassium (5-chlorothiophen-2-yl)trifluoroborate is C4H2BClF3KS. It has a molecular weight of 224.48 .Chemical Reactions Analysis
Potassium (5-chlorothiophen-2-yl)trifluoroborate is used in a variety of cross-coupling reactions, including Negishi cross-coupling, Nickel-catalyzed cross-coupling, and Suzuki cross-coupling .Physical And Chemical Properties Analysis
Potassium (5-chlorothiophen-2-yl)trifluoroborate has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 5. It has a molar refractivity of 38.04 and a topological polar surface area (TPSA) of 28.24 Ų . It is moderately soluble with a solubility of 0.0179 mg/ml .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Potassium (5-chlorothiophen-2-yl)trifluoroborate: is utilized in organic synthesis, particularly in the construction of thiophene derivatives. Thiophenes are a class of heterocyclic compounds that are integral to various synthetic routes. This compound can act as a building block for creating more complex molecules through palladium-catalyzed cross-coupling reactions .
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. The compound could be used to synthesize molecules with anti-inflammatory, antimicrobial, and anticancer activities. It serves as a precursor for developing new drugs with potential therapeutic applications .
Material Science
Thiophene-based molecules, derived from Potassium (5-chlorothiophen-2-yl)trifluoroborate , are significant in material science. They are used as corrosion inhibitors and have applications in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Analytical Chemistry
In analytical chemistry, this compound can be used to prepare standards and reagents for chromatography and spectroscopy. Its well-defined structure and stability under various conditions make it suitable for use as a reference compound in NMR, HPLC, LC-MS, and UPLC analyses .
Agricultural Chemistry
The thiophene ring system is known for its bioactivity, and derivatives from Potassium (5-chlorothiophen-2-yl)trifluoroborate could be explored for their pesticidal properties. Research in this area could lead to the development of new, more effective agrochemicals .
Environmental Science
Compounds with thiophene structures have been studied for their role in environmental science, particularly in the degradation of pollutants. Derivatives synthesized from this compound may be investigated for their ability to break down harmful chemicals in the environment .
Nanotechnology
In the field of nanotechnology, thiophene derivatives are used in the creation of nanomaterials. These materials have unique electrical and optical properties, making them suitable for applications in nanoelectronics and photovoltaics .
Catalysis
Lastly, Potassium (5-chlorothiophen-2-yl)trifluoroborate can be employed in catalysis. It may be used to generate catalysts that facilitate various chemical reactions, including those that produce energy-efficient and environmentally friendly processes .
Safety and Hazards
The safety data sheet indicates that Potassium (5-chlorothiophen-2-yl)trifluoroborate may cause respiratory irritation. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRQOVNXITSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746452 | |
| Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (5-chlorothiophen-2-yl)trifluoroborate | |
CAS RN |
1190883-05-6 | |
| Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-chlorothiophene-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



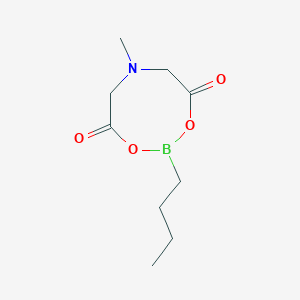
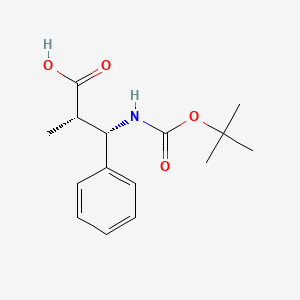
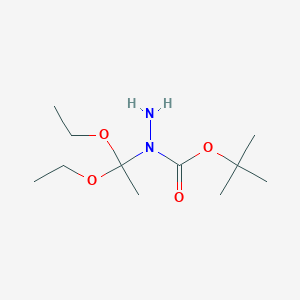
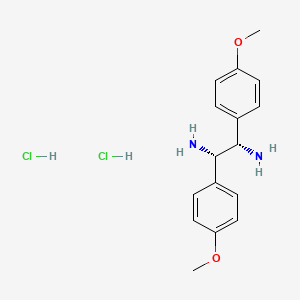
![6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512811.png)
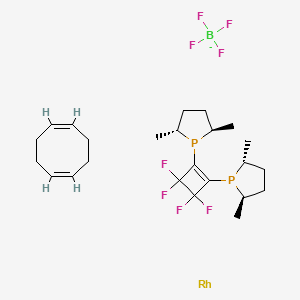


![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)
![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)

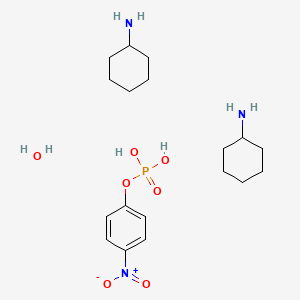
![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)